molecular formula C16H24N2O2 B269543 2-hydroxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide

2-hydroxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide

Cat. No. B269543
M. Wt: 276.37 g/mol
InChI Key: SRHWGWSDRHLSKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-hydroxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide, also known as Tempol, is a synthetic antioxidant that has been extensively studied for its potential therapeutic applications. This compound has been shown to have various biochemical and physiological effects, making it a promising candidate for the treatment of various diseases.

Mechanism of Action

2-hydroxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide exerts its antioxidant effects by scavenging reactive oxygen species (ROS) and inhibiting lipid peroxidation. It also has the ability to regenerate other antioxidants, such as glutathione and vitamin C. 2-hydroxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide's anti-inflammatory effects are mediated by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. 2-hydroxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide's neuroprotective effects are thought to be due to its ability to cross the blood-brain barrier and protect neurons from oxidative stress.
Biochemical and Physiological Effects:
2-hydroxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and apoptosis in various disease models. 2-hydroxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide has also been shown to improve mitochondrial function and increase the expression of antioxidant enzymes.

Advantages and Limitations for Lab Experiments

The advantages of using 2-hydroxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide in lab experiments include its ability to scavenge ROS, inhibit lipid peroxidation, and regenerate other antioxidants. However, one limitation of using 2-hydroxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide is its short half-life, which may require frequent dosing in experiments.

Future Directions

There are several future directions for the study of 2-hydroxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide. One direction is to investigate its potential therapeutic applications in other disease models, such as cardiovascular disease and diabetes. Another direction is to develop more stable analogs of 2-hydroxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide that have a longer half-life. Additionally, the mechanism of action of 2-hydroxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide needs to be further elucidated to fully understand its therapeutic potential.

Synthesis Methods

2-hydroxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide can be synthesized by reacting 4-amino-2,2,6,6-tetramethylpiperidine with 2-hydroxybenzoyl chloride. The reaction yields a white crystalline powder that is soluble in water and ethanol.

Scientific Research Applications

2-hydroxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have antioxidant, anti-inflammatory, and neuroprotective properties. 2-hydroxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide has been studied in various disease models, including Alzheimer's disease, Parkinson's disease, stroke, and cancer.

properties

Product Name

2-hydroxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide

Molecular Formula

C16H24N2O2

Molecular Weight

276.37 g/mol

IUPAC Name

2-hydroxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide

InChI

InChI=1S/C16H24N2O2/c1-15(2)9-11(10-16(3,4)18-15)17-14(20)12-7-5-6-8-13(12)19/h5-8,11,18-19H,9-10H2,1-4H3,(H,17,20)

InChI Key

SRHWGWSDRHLSKX-UHFFFAOYSA-N

SMILES

CC1(CC(CC(N1)(C)C)NC(=O)C2=CC=CC=C2O)C

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC(=O)C2=CC=CC=C2O)C

Origin of Product

United States

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